molecular formula C13H19NO5S B13411393 tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate

tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate

Cat. No.: B13411393
M. Wt: 301.36 g/mol
InChI Key: GQMKJAWOLAXTKP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is a carbamate derivative characterized by a tert-butyl carbamate group, an N-hydroxy substituent, and a benzenesulfonyl ethyl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the benzenesulfonyl group may increase electrophilicity and influence solubility . The N-hydroxycarbamate moiety is a critical functional group observed in mutagenic and carcinogenic compounds, such as ethyl N-hydroxycarbamate .

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate

InChI

InChI=1S/C13H19NO5S/c1-10(14(16)12(15)19-13(2,3)4)20(17,18)11-8-6-5-7-9-11/h5-10,16H,1-4H3

InChI Key

GQMKJAWOLAXTKP-UHFFFAOYSA-N

Canonical SMILES

CC(N(C(=O)OC(C)(C)C)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is generally prepared by the reaction of aldehydes (specifically acetaldehyde derivatives) with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid in a methanol-water solvent system. This method yields tert-butyl (benzenesulfonyl)alkyl-N-hydroxycarbamates, including the target compound this compound.

Detailed Synthetic Procedure

Step 1: Preparation of tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine)

  • Hydroxylamine hydrochloride (NH2OH·HCl) is suspended with potassium carbonate (K2CO3) in a mixture of diethyl ether and water.
  • The suspension is stirred at room temperature for about 1 hour, allowing the neutralization reaction and evolution of CO2.
  • Di-tert-butyl dicarbonate (Boc2O) dissolved in diethyl ether is added dropwise at 0 °C.
  • The mixture is stirred at room temperature for 12 hours.
  • The organic phase is separated, washed, concentrated, and recrystallized from cyclohexane/toluene to yield tert-butyl N-hydroxycarbamate as a white solid.

Step 2: Formation of this compound

  • Aldehyde (acetaldehyde or substituted acetaldehydes) is reacted with tert-butyl N-hydroxycarbamate in a methanol-water mixture.
  • Sodium benzenesulfinate and formic acid are added to the reaction mixture.
  • The reaction proceeds smoothly at room temperature, resulting in the formation of the sulfonylated N-hydroxycarbamate.
  • The product is isolated by standard extraction and purification techniques, typically by recrystallization or chromatography.

Reaction Scheme Overview

Reagents & Conditions Reaction Type Product Description
NH2OH·HCl + K2CO3 + Boc2O in Et2O/H2O, r.t. Boc protection of hydroxylamine tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine)
Aldehyde + tert-butyl N-hydroxycarbamate + Na benzenesulfinate + HCOOH, MeOH/H2O, r.t. Sulfonylation and condensation This compound

Analysis of Preparation Methods

Advantages

  • The method uses readily available and inexpensive reagents such as acetaldehyde, sodium benzenesulfinate, and tert-butyl N-hydroxycarbamate.
  • The reaction conditions are mild (room temperature, aqueous methanol), which reduces side reactions and decomposition.
  • The procedure allows for the formation of a stable N-Boc-protected hydroxylamine derivative, facilitating further synthetic transformations.

Limitations

  • The moisture sensitivity of tert-butyl N-hydroxycarbamate requires careful handling and storage at 2-8 °C to maintain purity and yield.
  • The reaction yield and purity depend on the careful control of stoichiometry and reaction time.
  • Purification steps may require chromatographic techniques to separate closely related sulfonylated by-products.

Physicochemical Data of tert-Butyl N-hydroxycarbamate (Key Intermediate)

Property Data
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Melting Point 53-55 °C
Boiling Point 245.66 °C (estimated)
Density 1.2510 g/cm³ (estimated)
Refractive Index 1.4120 (estimated)
Solubility Soluble in chloroform, methanol; slightly soluble in water
Physical Form White to light pink crystalline powder
Storage Conditions 2-8 °C, moisture sensitive
pKa 9.31 ± 0.23 (predicted)

Research Results and Applications

  • The synthesized this compound acts as an N-(Boc)-protected nitrone equivalent, which can undergo further reactions with organometallic reagents to yield N-(Boc)hydroxylamines.
  • It serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydroxylamine derivatives and sulfonamide analogs.
  • The compound's stability and reactivity make it suitable for use in medicinal chemistry and agrochemical research as a building block for complex molecules.

Summary Table of Preparation Methods

Step Starting Materials Reagents & Conditions Product Notes
1 NH2OH·HCl + K2CO3 Boc2O, Et2O/H2O, 0 °C to r.t., 12 h tert-Butyl N-hydroxycarbamate Protects hydroxylamine as Boc
2 Aldehyde + tert-butyl N-hydroxycarbamate Na benzenesulfinate, HCOOH, MeOH/H2O, r.t. This compound Sulfonylation and condensation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Halogenated or nitrated benzenesulfonyl derivatives.

Scientific Research Applications

tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)

  • Structure : Simpler analog lacking the benzenesulfonyl ethyl group.
  • Hydrogen Bonding : Exhibits intermolecular N–H···O and O–H···O interactions, with O(2)–H(2)···O(1) distances of 2.647(2) Å and angles of 171(2)° , forming ribbon-like networks .
  • Comparison : The absence of the benzenesulfonyl group reduces steric hindrance and electrophilicity compared to the target compound.

Ethyl N-Hydroxycarbamate

  • Biological Activity: A potent teratogen in Syrian hamsters, causing malformations (e.g., anophthalmia) at higher rates than ethyl carbamate .
  • Mutagenicity : Weak direct mutagenicity in Salmonella typhimurium (2–3 revertants/µmol), with liver microsomes reducing its activity .

Sulfonyl-Containing Carbamates

tert-Butyl N-[Benzenesulfonyl(phenyl)methyl]carbamate (CAS 155396-71-7)

  • Structure : Features a benzenesulfonyl group but lacks the N-hydroxy substituent.
  • Applications : Used in catalytic synthesis and organic intermediates, highlighting the sulfonyl group’s role in stabilizing transition states .

Ethyl and Vinyl Carbamates

Ethyl Carbamate (Urethan)

  • Carcinogenicity: Induces lung adenomas in mice and hepatic tumors in rats. Less potent than vinyl carbamate .
  • Metabolism: Not directly mutagenic; requires metabolic activation via cytochrome P-450 .

Vinyl Carbamate

  • Potency: 10–50× more carcinogenic than ethyl carbamate in skin and lung tumor models .
  • Mutagenicity : Directly mutagenic in S. typhimurium TA 1535/TA 100 with liver microsomes .
  • Comparison : The target compound’s benzenesulfonyl group may mimic vinyl carbamate’s electrophilic reactivity, but structural differences likely modulate potency.

Data Tables

Table 1: Structural and Hydrogen-Bonding Parameters

Compound Hydrogen Bond (D–H···A) Distance (Å) Angle (°) Reference
tert-Butyl N-Hydroxycarbamate O(2)–H(2)···O(1) 2.647(2) 171(2)
N-Pivaloylhydroxylamine N–H···O, O–H···O ~2.6–2.8 ~160–170

Q & A

Q. What are the critical functional groups in tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate, and how do they influence its reactivity?

The compound features a benzenesulfonyl group (electron-withdrawing, enhances electrophilicity), an N-hydroxycarbamate (hydrogen-bond donor, nucleophilic potential), and a tert-butyl ester (steric bulk, stability under basic conditions). These groups dictate reactivity in nucleophilic substitutions (e.g., sulfonamide formation) and participation in hydrogen-bonding interactions in enzyme inhibition studies. The N-hydroxy group may also act as a radical scavenger in oxidative environments .

Q. What safety protocols are essential for handling this compound in the lab?

Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong acids/bases to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?

A two-step strategy is recommended:

  • Step 1 : React 1-(benzenesulfonyl)ethylamine with tert-butyl dicarbonate under mild basic conditions (pH 8–9) to form the carbamate intermediate .
  • Step 2 : Introduce the N-hydroxy group via hydroxylamine-mediated oxidation, using TEMPO as a catalyst to minimize overoxidation . Optimization : Adjust reaction temperature (0–5°C for Step 1, 25°C for Step 2) and employ chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis. Purity ≥95% can be achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical methods are most reliable for characterizing this compound and assessing batch-to-batch variability?

  • Structural Confirmation :
  • NMR : 1H^1H (δ 7.8–8.1 ppm for sulfonyl aromatic protons; δ 1.4 ppm for tert-butyl) and 13C^{13}C NMR (δ 165 ppm for carbamate carbonyl) .
  • HRMS : Exact mass verification (calculated for C13H19NO4SC_{13}H_{19}NO_4S: 285.36 g/mol) .
    • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .
  • XRD : Resolve stereochemistry for crystalline derivatives .

Q. How does the N-hydroxy group impact stability under physiological conditions, and what formulation strategies enhance shelf life?

The N-hydroxy group increases susceptibility to hydrolysis (pH > 9) and oxidation (via radical pathways). Stability studies show:

  • Buffered Solutions : Optimal stability at pH 6–7 (half-life >30 days at 4°C) .
  • Lyophilization : Freeze-drying with trehalose as a cryoprotectant reduces degradation during long-term storage .
  • Inert Atmosphere : Store under argon to minimize oxidation .

Data Contradiction & Mechanistic Analysis

Q. How can researchers resolve discrepancies in reported enzyme inhibition (IC50_{50}50​) values across studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or incubation time .
  • Compound Purity : Validate via HPLC and NMR; impurities >5% skew results .
  • Cell Lines : Use isogenic cell models to control for genetic variability. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .

Q. What mechanistic hypotheses explain this compound’s role in enzyme inhibition, and how can SAR guide derivative design?

Proposed mechanisms:

  • Sulfonyl Group : Binds polar residues (e.g., lysine) in enzyme active sites via electrostatic interactions .
  • N-Hydroxycarbamate : Acts as a transition-state analog, mimicking phosphorylated intermediates in kinase inhibition . SAR Insights :
  • Modify Benzenesulfonyl Substituents : Electron-withdrawing groups (e.g., -NO2_2) enhance binding affinity .
  • Vary tert-Butyl Bulk : Smaller substituents (e.g., methyl) improve solubility but reduce metabolic stability .

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